N-(2-Chloro-phenyl)-guanidine
Overview
Description
N-(2-Chloro-phenyl)-guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-phenyl)-guanidine typically involves the reaction of 2-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-phenyl)-guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted guanidines and phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Chloro-phenyl)-guanidine is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is also investigated for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-phenyl)-guanidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(4-Chloro-phenyl)-guanidine
- N-(3-Chloro-phenyl)-guanidine
- N-(2,4-Dichloro-phenyl)-guanidine
Comparison: N-(2-Chloro-phenyl)-guanidine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding affinity. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a distinct compound of interest in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHVFFQXHMOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482582 | |
Record name | 2-(2-chlorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24067-35-4 | |
Record name | 2-(2-chlorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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